A Comprehensive Technical Guide to 4-Methyl-1,3-thiazole-5-carbonyl chloride: Synthesis, Reactivity, and Applications
A Comprehensive Technical Guide to 4-Methyl-1,3-thiazole-5-carbonyl chloride: Synthesis, Reactivity, and Applications
This guide provides an in-depth exploration of 4-Methyl-1,3-thiazole-5-carbonyl chloride, a pivotal chemical intermediate in pharmaceutical and synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to offer a synthesized understanding of the compound's core characteristics, practical synthesis protocols, reactivity profile, and critical safety considerations. We will delve into the causality behind its synthetic pathways and its functional significance as a building block for complex molecules.
Core Compound Identification and Physicochemical Properties
4-Methyl-1,3-thiazole-5-carbonyl chloride is a heterocyclic acyl chloride. The presence of the electron-rich thiazole ring, combined with the highly electrophilic acyl chloride moiety, makes it a versatile and reactive reagent in organic synthesis. While a specific CAS Number is not consistently cited across major databases, its identity is unambiguously established by its chemical structure and other identifiers.
Visualizing the Core Structure
Caption: Chemical structure and key identifiers.
Quantitative Data Summary
For clarity and rapid assessment, the key computed physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 161.61 g/mol | PubChem[1] |
| Molecular Formula | C₅H₄ClNOS | PubChem[1][2] |
| Monoisotopic Mass | 160.9702126 Da | PubChem[1] |
| Topological Polar Surface Area | 58.2 Ų | PubChem[1] |
| XLogP3 (Predicted) | 2.2 | PubChem[2] |
| Hazard Statement (GHS) | H314: Causes severe skin burns and eye damage | PubChem[1] |
Synthesis and Mechanistic Insights
The most direct and industrially viable method for preparing 4-methyl-1,3-thiazole-5-carbonyl chloride is through the chlorination of its corresponding carboxylic acid precursor. This transformation is a cornerstone of organic synthesis, converting a relatively stable acid into a highly reactive acyl chloride, primed for subsequent coupling reactions.
Synthetic Workflow: From Carboxylic Acid to Acyl Chloride
The conversion is typically achieved using thionyl chloride (SOCl₂). This choice is deliberate and mechanistically advantageous. The reaction proceeds smoothly, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which facilitates their removal from the reaction mixture and simplifies the purification of the final product.
Caption: Generalized workflow for the synthesis.
Field-Proven Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of acyl chlorides from carboxylic acids.[3]
Objective: To synthesize 4-methyl-1,3-thiazole-5-carbonyl chloride from 4-methyl-1,3-thiazole-5-carboxylic acid.
Materials:
-
4-Methyl-1,3-thiazole-5-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (approx. 10-15 eq, serves as reagent and solvent)
-
Round-bottom flask equipped with a reflux condenser and gas outlet (to vent HCl and SO₂)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, add 4-methyl-1,3-thiazole-5-carboxylic acid (e.g., 1.5 g).
-
Reagent Addition: Carefully add an excess of thionyl chloride (e.g., 10 mL) to the flask. The reaction is typically performed neat.
-
Heating and Reflux: Equip the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolving HCl and SO₂ gases. Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C).
-
Reaction Monitoring: Maintain the reflux for approximately 2 hours. The completion of the reaction can be inferred by the cessation of gas evolution.
-
Work-up and Isolation: After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Product Handling: The resulting crude 4-methyl-1,3-thiazole-5-carbonyl chloride is a reactive oil or low-melting solid. Due to its moisture sensitivity, it is often used directly in the next synthetic step without further purification.[3]
Reactivity, Applications, and Strategic Importance
The utility of 4-methyl-1,3-thiazole-5-carbonyl chloride stems from two key structural features: the versatile 1,3-thiazole ring and the highly reactive carbonyl chloride group.
Core Reactivity: Nucleophilic Acyl Substitution
The carbonyl chloride function is an excellent electrophile, readily undergoing nucleophilic acyl substitution. This allows for the facile formation of amides, esters, and other carbonyl derivatives by reacting it with amines, alcohols, and other nucleophiles. This reactivity is the primary reason for its value as a chemical intermediate.
Caption: Primary reaction pathway of the title compound.
Application in Pharmaceutical Synthesis
The 1,3-thiazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds.[4][5] Derivatives of thiazole exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[4][6][7]
A prominent application of 4-methyl-1,3-thiazole-5-carbonyl chloride is its role as a key intermediate in the synthesis of Cefditoren pivoxil .[3] Cefditoren is a third-generation cephalosporin antibiotic used to treat infections caused by susceptible bacteria. The carbonyl chloride is hydrogenated to form 4-methyl-5-formylthiazole, a crucial fragment for constructing the final antibiotic structure.[3] This specific application underscores the compound's direct relevance to the development of life-saving medicines.
Analytical Characterization
Confirming the identity and purity of the synthesized product is paramount. While this compound is often used immediately, standard analytical techniques would be employed for its characterization.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ would be characteristic of the C=O stretch of the acyl chloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show distinct signals for the methyl group protons and the proton on the thiazole ring.
-
¹³C NMR would show a characteristic signal for the carbonyl carbon at a downfield chemical shift (typically >160 ppm).
-
-
Mass Spectrometry (MS): This technique would be used to confirm the molecular weight and fragmentation pattern, providing definitive evidence of the compound's structure.
Safety, Handling, and Storage
As a reactive acyl chloride, 4-methyl-1,3-thiazole-5-carbonyl chloride presents specific hazards that require stringent safety protocols.
Primary Hazards
-
Corrosivity: The compound is classified as causing severe skin burns and eye damage.[1] Contact with skin or eyes can lead to serious chemical burns.
-
Reactivity with Water: It reacts vigorously with water and other protic solvents (moisture in the air, alcohols) to release corrosive hydrogen chloride (HCl) gas. This hydrolysis reaction is rapid and exothermic.
-
Inhalation: Inhalation of vapors or aerosols can cause severe irritation and damage to the respiratory tract.[8][9]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical in a well-ventilated fume hood.[9] A safety shower and eyewash station must be readily accessible.[8]
-
Personal Protective Equipment:
-
Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and alcohols.[9]
-
Inert Atmosphere: For long-term storage, sealing the container under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric moisture.
Conclusion
4-Methyl-1,3-thiazole-5-carbonyl chloride is more than a simple catalog chemical; it is a highly functionalized and strategically important building block in modern organic synthesis. Its value is anchored in the combination of a biologically significant thiazole core and a reactive acyl chloride handle. The straightforward synthesis from its corresponding carboxylic acid, coupled with its predictable reactivity, makes it an indispensable precursor, most notably in the industrial production of cephalosporin antibiotics like Cefditoren. For researchers in drug discovery and process chemistry, a thorough understanding of its synthesis, handling, and reactivity is essential for leveraging its full potential in the creation of novel and complex molecular architectures.
References
-
Wang, L., et al. (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC - NIH. [Link]
-
LookChem. Cas 117724-64-8, 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride, 97%. [Link]
-
Wujec, M., et al. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]
-
Ayati, A., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. PubMed. [Link]
-
Organic Chemistry Portal. Synthesis of thiazoles. [Link]
-
Siddiqui, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
PubChemLite. 4-methyl-1,3-thiazole-5-carbonyl chloride (C5H4ClNOS). [Link]
-
Chemspace. The Role of Thiazolyl Derivatives in Modern Drug Discovery. [Link]
-
Api, A.M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. ScienceDirect. [Link]
-
Siddiqui, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12470210, 4-Methyl-1,3-thiazole-5-carbonyl chloride. [Link]
-
Lesyk, R., et al. (2019). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Drug Design, Development and Therapy. [Link]
-
Bektas, H., et al. (2018). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications. [Link]
Sources
- 1. 4-Methyl-1,3-thiazole-5-carbonyl chloride | C5H4ClNOS | CID 12470210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-methyl-1,3-thiazole-5-carbonyl chloride (C5H4ClNOS) [pubchemlite.lcsb.uni.lu]
- 3. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
